molecular formula C12H17ClF3N B1672503 Fenfluramine hydrochloride CAS No. 404-82-0

Fenfluramine hydrochloride

Cat. No.: B1672503
CAS No.: 404-82-0
M. Wt: 267.72 g/mol
InChI Key: ZXKXJHAOUFHNAS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Fenfluramine hydrochloride plays a crucial role in biochemical reactions by increasing extracellular serotonin levels. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound acts as a serotonin releasing agent and an agonist of the serotonin 5-HT2 receptors . It also modulates the σ1 receptor . These interactions enhance neurotransmission and contribute to its therapeutic effects in seizure management .

Cellular Effects

This compound influences various cellular processes and cell types. It increases extracellular serotonin levels, which impacts cell signaling pathways, gene expression, and cellular metabolism . By acting on serotonin receptors, this compound modulates neurotransmission and can alter the function of neurons and other cell types involved in the central nervous system . This modulation can lead to changes in cellular activities, including neurotransmitter release and synaptic plasticity .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a serotonin releasing agent and agonist of serotonin 5-HT2 receptors . It disrupts vesicular storage of serotonin and reverses serotonin transporter function, leading to increased serotonin levels in the synaptic cleft . Additionally, this compound acts as a σ1 receptor positive modulator, which may contribute to its anticonvulsant effects . These interactions at the molecular level result in enhanced serotonergic activity and modulation of neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over extended periods, this compound has shown sustained anticonvulsant effects, although its impact on cellular function may vary depending on the duration of exposure and specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to reduce seizure frequency and improve executive functioning without significant adverse effects . At higher doses, this compound can cause toxic effects, including cardiovascular toxicity . These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications .

Metabolic Pathways

This compound is metabolized primarily in the liver by several cytochrome P450 enzymes, including CYP1A2, CYP2B6, CYP2D6, CYP2C9, CYP2C19, and CYP3A4/5 . The major active metabolite is norfenfluramine, which also contributes to the compound’s pharmacological effects . These metabolic pathways are crucial for the biotransformation and elimination of this compound from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through mechanisms involving serotonin transporters . It increases extracellular serotonin levels by reversing serotonin transporter function . This transport and distribution are essential for its therapeutic effects, as they determine the compound’s localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound involves its interaction with serotonin transporters and receptors on the cell membrane . It is primarily localized in synaptic vesicles and the synaptic cleft, where it exerts its effects on neurotransmission . This localization is critical for its activity and function, as it ensures the compound’s availability at sites of neurotransmitter release and receptor interaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fenfluramine hydrochloride involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Fenfluramine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fenfluramine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKXJHAOUFHNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

458-24-2 (Parent)
Record name Fenfluramine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30936444
Record name N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404-82-0, 16105-77-4
Record name Fenfluramine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=404-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenfluramine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenfluramine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENFLURAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KC089243P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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